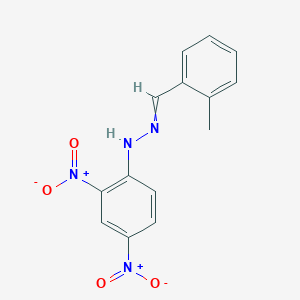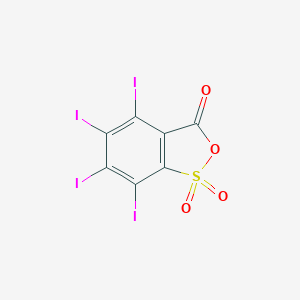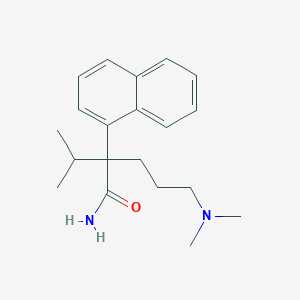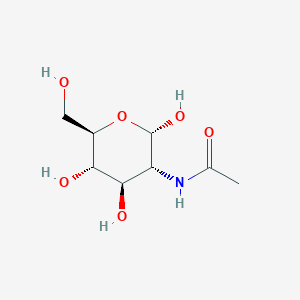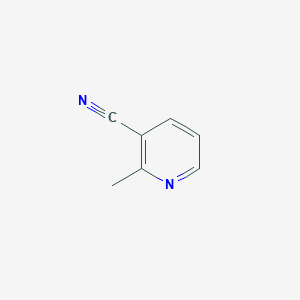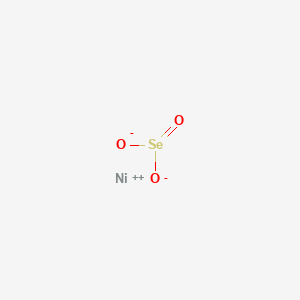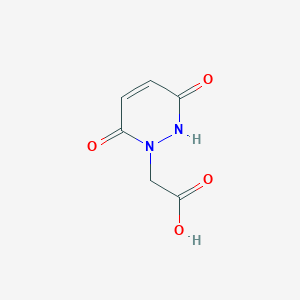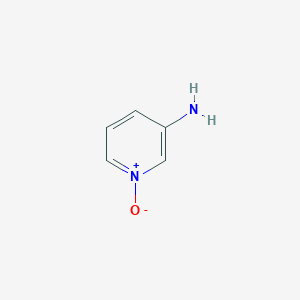
3-Pyridinamine, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyridinamine, 1-oxide” is a chemical compound with the formula C5H6N2O . It has a molecular weight of 110.1139 .
Molecular Structure Analysis
The molecular structure of 3-Pyridinamine, 1-oxide can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyridinamine, 1-oxide were not found in the available resources, it’s worth noting that pyridinium salts have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyridinamine, 1-oxide include a molecular weight of 110.1139 . Further specific properties such as density, boiling point, etc., were not found in the available resources.Scientific Research Applications
In addition, pyridine N-oxides, a related class of compounds, have been used in various oxidation reactions where they act as oxidants . They can also act as mild Lewis bases that can activate Lewis acid parts of molecules, increasing reactivity of its nucleophilic part towards various reactions with electrophiles .
-
Pyridinium Salts
- Field : Organic Chemistry
- Application : Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : They have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Gas Phase Ion Energetics
- Field : Physical Chemistry
- Application : The study of gas phase ion energetics data of “3-Pyridinamine, 1-oxide” can provide insights into its reactivity .
- Methods : The ionization energy of the compound is determined using electron impact ionization (EI) method .
- Results : The ionization energy of “3-Pyridinamine, 1-oxide” is reported to be 8.21 ± 0.05 eV .
-
Pyridinium Ionic Liquids
- Field : Materials Science
- Application : Pyridinium salts, which are structurally similar to “3-Pyridinamine, 1-oxide”, have been highlighted for their importance as pyridinium ionic liquids .
- Methods : This involves the synthesis of pyridinium salts and their subsequent use as ionic liquids .
- Results : These ionic liquids have found applications in a wide range of research topics, including materials science .
-
Anti-Microbial and Anti-Cancer Agents
- Field : Pharmacology
- Application : Pyridinium salts have been studied for their anti-microbial and anti-cancer properties .
- Methods : This involves the synthesis of pyridinium salts and testing their biological activity against various microbial and cancer cell lines .
- Results : Some pyridinium salts have shown promising results as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Future Directions
While specific future directions for 3-Pyridinamine, 1-oxide were not found in the available resources, pyridinium salts have been noted for their importance in a variety of applications, including as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
1-oxidopyridin-1-ium-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBIGDAAQIUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168012 |
Source


|
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinamine, 1-oxide | |
CAS RN |
1657-32-5 |
Source


|
| Record name | NSC60496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



